Einecs 257-154-9

Description

Historical Development and Discovery of Related Chemical Entities

The two components of the Einecs 257-154-9 complex have their own distinct histories rooted in the expansion of industrial organic chemistry.

2-Ethylhexanoic Acid (2-EHA) , also known as octoic acid, is a carboxylic acid with the formula CH₃(CH₂)₃CH(C₂H₅)CO₂H. wikipedia.orgatamanchemicals.com Its industrial production is a multi-step process that begins with the hydroformylation of propylene (B89431) to produce butyraldehyde. wikipedia.orgatamanchemicals.com This aldehyde then undergoes an aldol (B89426) condensation to form 2-ethylhexenal, which is subsequently hydrogenated to 2-ethylhexanal. The final step is the oxidation of this aldehyde to yield 2-ethylhexanoic acid. wikipedia.orgatamanchemicals.com 2-EHA is widely utilized for preparing lipophilic metal derivatives that are soluble in nonpolar organic solvents. wikipedia.orgatamanchemicals.comatamankimya.com These metal ethylhexanoate complexes are significant in industrial chemistry, functioning as catalysts in polymerization processes and as oxidizing agents, often referred to as "oil drying agents," in coatings. wikipedia.orgatamankimya.combisleyinternational.com

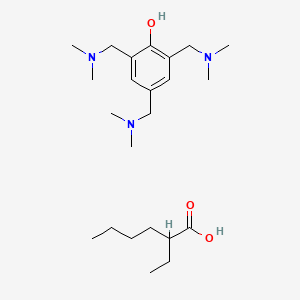

2,4,6-Tris[(dimethylamino)methyl]phenol , commonly known as DMP-30, is a classic Mannich base. wikipedia.org The Mannich reaction, a fundamental process in organic chemistry, involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine—in this case, dimethylamine (B145610). The synthesis of DMP-30 is achieved through the reaction of phenol (B47542) with formaldehyde and dimethylamine. wikipedia.orgsmolecule.comgoogle.com Its structure, featuring a phenolic hydroxyl group and three symmetrically placed dimethylaminomethyl groups, allows it to function as a highly effective Lewis base catalyst and a curing agent for epoxy resins. It is widely used to accelerate curing reactions in high-performance applications like adhesives and coatings. chemceed.com

Academic Significance and Research Gaps Pertaining to the Complex

The academic interest in the this compound complex stems from the combined functionalities of its constituent parts. 2-EHA is a precursor to a variety of metal catalysts, atamankimya.com while DMP-30 is a recognized accelerator and curing agent in polymer chemistry. chemceed.com The complex itself is utilized as a catalyst in various chemical processes, including polymerization and esterification reactions. chembk.com

Despite its industrial use, there is a noticeable gap in public academic literature concerning the specific properties and mechanisms of the this compound complex. While the individual components, 2-EHA and DMP-30, are well-documented, detailed studies on their synergistic interactions within this particular acid-base adduct are scarce. Much of the information regarding its synthesis and application is likely proprietary. vulcanchem.com This lack of comprehensive academic data presents a research gap, particularly in understanding the precise structure-activity relationship that governs its catalytic performance.

Theoretical Frameworks for Acid-Base Complexes in Industrial Chemistry

The formation and function of the 2-Ethylhexanoic Acid/2,4,6-Tris[(dimethylamino)methyl]phenol complex can be understood through several fundamental acid-base theories. solubilityofthings.com

Brønsted-Lowry Theory : This theory defines acids as proton donors and bases as proton acceptors. solubilityofthings.comsolubilityofthings.com The formation of the complex is a classic example of a Brønsted-Lowry acid-base reaction, where the carboxylic acid (2-EHA) donates a proton to one or more of the tertiary amine groups (proton acceptors) on DMP-30. solubilityofthings.comlongdom.org

Lewis Theory : Expanding on the Brønsted-Lowry concept, the Lewis theory defines an acid as an electron-pair acceptor and a base as an electron-pair donor. solubilityofthings.comlongdom.org This framework is crucial for explaining the catalytic activity of the components. DMP-30, with its nitrogen atoms possessing lone pairs of electrons, acts as a Lewis base. The metal ethylhexanoate derivatives formed from 2-EHA often function as Lewis acids. fiveable.me The catalytic role of the complex in reactions like epoxy polymerization is facilitated by these Lewis acid-base interactions. longdom.org

Hard and Soft Acids and Bases (HSAB) Theory : This principle classifies acids and bases as "hard" or "soft" based on factors like charge density and polarizability. fiveable.me HSAB theory helps predict the stability of the resulting complexes. For instance, the interaction between the hard Al³⁺ ion and the hard oxygen donor atoms of 2-ethylhexanoate (B8288628) results in a stable thickener. wikipedia.orgfiveable.me This theory provides a more nuanced understanding of the bonding preferences and stability of the coordination complexes that can be formed, which is essential for predicting reactivity and designing catalysts. fiveable.me

These theoretical frameworks are foundational to understanding the chemical behavior and industrial applications of acid-base complexes. solubilityofthings.comlongdom.org

Overview of Research Methodologies Applicable to Complex Formations

A variety of analytical and research methodologies are employed to study the formation, structure, and properties of chemical complexes like this compound.

Spectroscopic Methods :

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is used to identify functional groups and study bonding within a molecule. orientjchem.org In the context of this complex, FTIR can confirm the acid-base interaction by observing shifts in the characteristic absorption bands of the carbonyl (C=O) group of the acid and the amine groups of the phenol. kpi.uarsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly ¹H and ¹³C NMR, is a powerful tool for elucidating the detailed molecular structure of the complex in solution. orientjchem.orgbmc-rm.org It can provide information on the protonation state of the amine groups and the environment of the different atoms, confirming the formation of the adduct. bmc-rm.org

Spectrophotometric Methods :

Techniques such as the method of continuous variations (Job's method) and the mole-ratio method are used to determine the stoichiometry of complex ions in solution. libretexts.orgijnc.ir These methods rely on measuring the absorbance of light by the complex at different molar ratios of the reactants to establish the composition of the stable complex formed. libretexts.org

Chromatographic and Other Analytical Techniques :

High-Performance Liquid Chromatography (HPLC) can be used to separate and analyze the components of the complex or to monitor the progress of reactions in which it is used as a catalyst. sielc.com

Elemental Analysis is used to determine the elemental composition of the synthesized complex, which helps in confirming its empirical formula. orientjchem.org

Mass Spectrometry provides information on the molecular weight and fragmentation pattern of the complex, further confirming its identity and structure. researchgate.net

These methodologies are essential for the comprehensive characterization of complex chemical formations and for understanding their behavior and reactivity. searlescholars.net

Justification for Advanced Academic Inquiry into the Target Complex

The industrial relevance of the 2-Ethylhexanoic Acid/2,4,6-Tris[(dimethylamino)methyl]phenol complex as a catalyst and curing agent provides a strong justification for further academic investigation. chembk.comchemceed.com A deeper, non-proprietary understanding of this adduct could unlock significant advancements.

Advanced academic inquiry is warranted for several reasons:

Optimization of Catalytic Activity : Detailed kinetic and mechanistic studies could reveal the precise role of the acid-base interaction in the catalytic cycle. This knowledge could lead to the optimization of reaction conditions (temperature, solvent, stoichiometry) to enhance catalytic efficiency and selectivity.

Structure-Activity Relationship : A thorough characterization of the complex's three-dimensional structure and electronic properties would establish a clear structure-activity relationship. This is fundamental to understanding why this specific combination of acid and base is effective and could guide the rational design of new, more potent catalysts.

Development of Novel Applications : A comprehensive understanding of the complex's properties might suggest new applications beyond its current uses. Exploring its reactivity with different substrates could open up new avenues in organic synthesis and polymer science.

Greener Chemistry : Research into improving the catalyst's turnover number and stability could lead to more sustainable industrial processes that require less catalyst and generate less waste.

In essence, moving beyond the current, largely industrial-based knowledge to a more fundamental academic understanding of this compound would be a valuable contribution to the fields of catalysis and material science.

Data Tables

Table 1: Properties of 2-Ethylhexanoic Acid This table is interactive. You can sort and filter the data.

| Property | Value | References |

|---|---|---|

| IUPAC Name | 2-Ethylhexanoic acid | nist.gov |

| Synonyms | Octoic acid, α-Ethylcaproic acid | wikipedia.orgnist.gov |

| CAS Number | 149-57-5 | atamanchemicals.comnist.gov |

| EC Number | 205-743-6 | nih.gov |

| Molecular Formula | C₈H₁₆O₂ | wikipedia.orgnist.gov |

| Molecular Weight | 144.21 g/mol | nist.gov |

| Appearance | Colorless viscous oil | wikipedia.orgatamanchemicals.com |

| Key Applications | Precursor for metal catalysts, PVC stabilizers, plasticizers, corrosion inhibitors, paint driers | atamanchemicals.comatamankimya.combisleyinternational.com |

Table 2: Properties of 2,4,6-Tris[(dimethylamino)methyl]phenol This table is interactive. You can sort and filter the data.

| Property | Value | References |

|---|---|---|

| Common Name | DMP-30 | |

| IUPAC Name | 2,4,6-Tris[(dimethylamino)methyl]phenol | sigmaaldrich.com |

| CAS Number | 90-72-2 | |

| EC Number | 202-013-9 | sielc.com |

| Molecular Formula | C₁₅H₂₇N₃O | smolecule.com |

| Molecular Weight | 265.39 g/mol | smolecule.com |

| Appearance | Colorless to pale yellow liquid |

| Key Applications | Epoxy resin curing agent, catalyst for polyurethanes, accelerator for polymer systems | chemceed.com |

Table 3: Properties of the 2-Ethylhexanoic Acid / 2,4,6-Tris[(dimethylamino)methyl]phenol Complex This table is interactive. You can sort and filter the data.

| Property | Value | References |

|---|---|---|

| Einecs Number | 257-154-9 | vulcanchem.comeuropa.eu |

| CAS Number | 51365-70-9 | vulcanchem.com |

| Molecular Formula | C₂₃H₄₃N₃O₃ | vulcanchem.comchembk.com |

| Molecular Weight | 409.61 g/mol | vulcanchem.com |

| Description | An acid-base complex or molecular adduct | vulcanchem.com |

| Key Applications | Industrial catalyst for polymerization and esterification | chembk.com |

Structure

2D Structure

Properties

CAS No. |

51365-70-9 |

|---|---|

Molecular Formula |

C23H43N3O3 |

Molecular Weight |

409.6 g/mol |

IUPAC Name |

2-ethylhexanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol |

InChI |

InChI=1S/C15H27N3O.C8H16O2/c1-16(2)9-12-7-13(10-17(3)4)15(19)14(8-12)11-18(5)6;1-3-5-6-7(4-2)8(9)10/h7-8,19H,9-11H2,1-6H3;7H,3-6H2,1-2H3,(H,9,10) |

InChI Key |

KKQQXMRXGMYUPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)O.CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C |

Related CAS |

4572-95-6 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of the Complex Formation

Strategies for the Formation of the 2-Ethylhexanoic Acid/DMP-30 Complex

The formation of the Einecs 257-154-9 complex is fundamentally an acid-base neutralization reaction. atamanchemicals.com 2-Ethylhexanoic acid, a carboxylic acid, donates a proton to one or more of the basic tertiary amine groups on the DMP-30 molecule. atamanchemicals.com The synthesis of the individual components is well-documented. 2-Ethylhexanoic acid is typically produced through the hydroformylation of propylene (B89431) to butyraldehyde, followed by an aldol (B89426) condensation, hydrogenation, and subsequent oxidation. wikipedia.org DMP-30 is synthesized via a Mannich reaction of phenol (B47542) with dimethylamine (B145610) and formaldehyde (B43269). wikipedia.orggoogle.com The complex is then formed by reacting these two precursor compounds under controlled conditions. vulcanchem.com

The stoichiometry of the 2-ethylhexanoic acid/DMP-30 complex can vary, with different molar ratios being reported, such as a 3:1 ratio of the acid to the phenol. chembk.comlookchem.comnih.gov This suggests that one molecule of DMP-30, which possesses three dimethylaminomethyl groups, can react with up to three molecules of 2-ethylhexanoic acid.

Control over the stoichiometry is theoretically achieved by manipulating the molar ratio of the reactants during the synthesis. However, specific research studies detailing the precise conditions and methodologies to selectively produce complexes with different stoichiometric ratios are not readily found in the reviewed literature. The final stoichiometry of the product would likely depend on factors such as the initial reactant concentrations, the order of addition, and the reaction temperature.

| Reactant | Role in Complexation | Potential Stoichiometric Ratios (Acid:Base) |

| 2-Ethylhexanoic Acid | Acid (Proton Donor) | 1:1, 2:1, 3:1 |

| 2,4,6-Tris[(dimethylamino)methyl]phenol (DMP-30) | Base (Proton Acceptor) | 1:1, 2:1, 3:1 |

This table is generated based on chemical principles, as specific experimental data for stoichiometric control is not available in the searched literature.

The choice of solvent can significantly influence the efficiency of acid-base reactions by affecting the solubility of reactants and products, as well as by mediating the proton transfer process. For the formation of the 2-ethylhexanoic acid/DMP-30 complex, a non-polar organic solvent might be employed, given that the resulting complex is often used in non-polar systems. atamanchemicals.comwikipedia.orgatamanchemicals.com

While general principles of solvent effects in organic reactions are well-understood, dedicated studies quantifying the impact of different solvents on the yield and rate of this specific complex formation are not available in the public research domain. A systematic study would likely involve comparing reaction outcomes in a range of solvents with varying polarities and proticities.

| Solvent Type | Potential Effect on Complex Formation |

| Non-polar Aprotic (e.g., Toluene, Heptane) | May favor the association of the ionic pair once formed and is compatible with the lipophilic nature of the reactants. prepchem.comicp.ac.ru |

| Polar Aprotic (e.g., Acetone, DMF) | Could solvate the charged intermediates, potentially affecting the reaction rate. |

| Polar Protic (e.g., Ethanol, Isopropanol) | May compete with the acid-base reaction through hydrogen bonding and are generally used in purification steps. chromatographyonline.com |

This table outlines theoretical solvent effects, as specific experimental data on solvent efficiency for this complexation is not present in the searched literature.

The acid-base reaction between a carboxylic acid and an amine is typically a spontaneous and rapid process that does not usually require catalysis. The reaction is driven by the favorable thermodynamics of salt formation. atamanchemicals.com Consequently, the use of catalysts to enhance the yield of the 2-ethylhexanoic acid/DMP-30 complex is not a topic that is addressed in the available scientific literature. Research in this area would be unconventional, as the focus is more on controlling the reaction conditions (stoichiometry, temperature, solvent) rather than accelerating a fundamentally fast reaction.

Reaction Kinetics and Thermodynamic Aspects of Complex Formation

A thorough understanding of the reaction kinetics and thermodynamics is crucial for optimizing the synthesis of any chemical compound. This includes determining the rate of the reaction and the factors that influence the stability of the final product.

There is a notable absence of published research on the kinetic modeling of the association process between 2-ethylhexanoic acid and DMP-30. A kinetic study would involve measuring the rate of disappearance of the reactants or the rate of appearance of the product under various conditions (e.g., different concentrations and temperatures). From this data, a rate law could be derived, and a plausible reaction mechanism could be proposed. However, no such studies were identified in the course of this review.

The stability of the 2-ethylhexanoic acid/DMP-30 complex is governed by the change in Gibbs free energy (ΔG) upon its formation, which is a function of the enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). The neutralization reaction between an acid and a base is generally exothermic, meaning the enthalpy change is negative (ΔH < 0), which favors the formation of the complex. atamanchemicals.com

Despite these general principles, specific thermodynamic data, such as experimentally determined values of ΔH and ΔS for the formation of the this compound complex, are not available in the scientific literature. Such data would typically be obtained through techniques like isothermal titration calorimetry (ITC).

| Thermodynamic Parameter | Expected Contribution to Complex Formation |

| Enthalpy (ΔH) | Negative (exothermic reaction), favorable for stability. |

| Entropy (ΔS) | Likely negative (association of molecules), unfavorable for stability. |

| Gibbs Free Energy (ΔG) | Negative overall for a spontaneous reaction, indicating a stable complex. |

This table is based on general thermodynamic principles of acid-base reactions, as specific measured values for this complex were not found.

Green Chemistry Principles in the Synthesis of Related Complexes

The traditional synthesis of cyclohexanedione-based compounds, including this compound, often relies on stoichiometric reagents and hazardous solvents, presenting opportunities for applying green chemistry principles to improve environmental performance and safety. Research in this area focuses on catalysis, solvent replacement, and atom economy.

Catalysis over Stoichiometric Reagents: The classic rearrangement step uses stoichiometric amounts of Lewis acids like AlCl₃ or toxic cyanide catalysts. Green approaches aim to replace these with more benign and efficient catalytic systems.

Heterogeneous Catalysts: The use of solid-supported catalysts could simplify product purification, as the catalyst can be removed by simple filtration and potentially recycled.

Benign Lewis Acids: Research into alternative Lewis acids that are less moisture-sensitive and have lower toxicity, such as salts of Zinc (ZnCl₂) or Iron (FeCl₃), is an active area.

Solvent Selection: The synthesis often employs chlorinated solvents like dichloromethane (B109758) or aromatic hydrocarbons like toluene. These solvents pose significant environmental and health risks.

Greener Solvent Alternatives: Modern synthetic chemistry promotes the use of safer solvents. Ethers derived from renewable sources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), or bio-based solvents like Cyrene™ (dihydrolevoglucosenone) are potential replacements. For certain steps, high-boiling point polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP) may be used, though their recovery and purification must be considered.

Atom Economy and Process Intensification:

One-Pot Syntheses: Developing "one-pot" or "telescoped" procedures where the O-acylation and subsequent C-acylation rearrangement are performed in the same reaction vessel without isolating the enol ester intermediate can significantly reduce waste, solvent usage, and energy consumption.

The following table compares traditional and greener approaches for key synthetic parameters.

| Parameter | Traditional Approach | Greener Alternative |

|---|---|---|

| Solvent | Dichloromethane, Toluene | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) |

| Rearrangement Catalyst | Stoichiometric AlCl₃ or Acetone cyanohydrin | Catalytic amounts of less toxic Lewis acids (e.g., ZnCl₂), heterogeneous catalysts |

| Process Flow | Isolation of enol ester intermediate | One-pot O-acylation/C-acylation sequence |

| Waste Profile | Significant generation of acidic and cyanide-containing waste streams | Reduced waste through catalysis and telescoping; easier catalyst recycling |

Scale-Up Considerations and Process Optimization for Academic Synthesis

Transitioning the synthesis of a complex molecule like this compound from a milligram-scale laboratory preparation to a larger academic scale (e.g., 100 g to 1 kg) for extensive research introduces significant challenges that require careful process optimization. These considerations differ from industrial manufacturing and are focused on the capabilities and constraints of a typical academic research environment.

Thermal Management: The acylation and rearrangement reactions can be highly exothermic. On a small scale, an ice bath provides sufficient cooling. On a larger scale, the surface-area-to-volume ratio decreases dramatically, making heat dissipation a critical issue.

Optimization: The rate of addition of the acid chloride must be carefully controlled using a syringe pump or an addition funnel. The reaction vessel must be equipped with a jacket for circulating coolant, and an internal thermometer is essential for monitoring the reaction temperature to prevent thermal runaways.

Mixing and Mass Transfer: Effective mixing is crucial, especially in heterogeneous reaction mixtures involving solids like cyclohexane-1,3-dione or precipitated byproducts.

Optimization: A simple magnetic stir bar is inadequate for multi-liter flasks. Mechanical overhead stirring with an appropriately shaped impeller (e.g., anchor or turbine) is necessary to ensure the suspension remains homogeneous and to prevent localized "hot spots."

Work-up and Purification: Purification by column chromatography, which is standard for small-scale synthesis, is often impractical and prohibitively expensive for quantities exceeding 50-100 grams in an academic setting.

Optimization: The primary method for purification at this scale is crystallization. Process optimization involves extensive screening of solvent/anti-solvent systems to find conditions that provide high purity and yield. Parameters such as cooling rate, final temperature, and aging time must be systematically studied to control crystal size and minimize the inclusion of impurities. Liquid-liquid extractions must be performed in large separatory funnels or specialized extraction equipment, and phase separation can be much slower than at the bench scale.

The table below highlights the key differences in operational parameters when scaling up within an academic context.

| Parameter | Bench-Scale Synthesis (~1 g) | Academic Scale-Up (~100 g) |

|---|---|---|

| Reaction Vessel | Round-bottom flask (50-250 mL) | Jacketed glass reactor (5-20 L) |

| Temperature Control | Ice/water bath, heating mantle | Circulating chiller/heater, internal thermometer, controlled addition rate |

| Mixing | Magnetic stir bar | Mechanical overhead stirrer with impeller |

| Purification Method | Flash column chromatography | Recrystallization, trituration, or slurry washing |

| Safety | Standard fume hood use | Walk-in fume hood, potential use of blast shields, rigorous process hazard analysis |

Advanced Characterization Techniques and Structural Elucidation Studies

Spectroscopic Methodologies for Complex Characterization

The elucidation of the complex structure of the EINECS 257-154-9 adduct necessitates the application of a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework, connectivity, and the intricate interactions between the acidic and basic moieties.

Advanced NMR Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. For the this compound adduct, a combination of one-dimensional and two-dimensional NMR experiments would be essential to confirm its structure and study its dynamic properties.

Two-dimensional NMR techniques are powerful tools for mapping the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum of the adduct would reveal proton-proton (¹H-¹H) coupling networks. For the 2-ethylhexanoic acid component, this would show correlations between the protons of the ethyl and butyl chains. For the 2,4,6-tris[(dimethylamino)methyl]phenol component, correlations between the methylene (B1212753) protons and the aromatic protons would be expected.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in both constituent molecules of the adduct.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between proton and carbon atoms. This is particularly useful for identifying the connectivity between different functional groups. For instance, correlations between the methylene protons of the dimethylaminomethyl groups and the aromatic carbons of the phenol (B47542) ring would confirm their attachment.

The formation of the adduct involves an acid-base reaction. In the resulting salt, the highly deshielded carboxylic acid proton of 2-ethylhexanoic acid (typically around 12 ppm) would disappear and be replaced by a broader signal at a different chemical shift, indicative of the ammonium (B1175870) proton formed on the dimethylaminomethyl groups. The chemical shifts of the protons and carbons near the sites of interaction (the carboxylic acid group and the amine groups) would also be expected to shift upon adduct formation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Components of this compound

| Component | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 2-Ethylhexanoic Acid | -COOH | 10-13 | 180-185 |

| α-CH | 2.2-2.5 | 45-50 | |

| Alkyl Chain | 0.8-1.7 | 10-40 | |

| 2,4,6-Tris[(dimethylamino)methyl]phenol | Phenolic -OH | 9-11 | - |

| Aromatic CH | 6.8-7.2 | 115-130 | |

| Ar-CH₂-N | 3.3-3.7 | 55-60 |

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can offer insights into the structure and packing of the adduct in its bulk, solid form. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid material. ssNMR could reveal information about the polymorphism of the solid adduct and the nature of the intermolecular interactions in the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying functional groups and probing intermolecular interactions such as hydrogen bonding.

In the FT-IR spectrum of the this compound adduct, the most significant changes compared to the individual components would be observed in the regions corresponding to the carboxylic acid and amine groups. The broad O-H stretching vibration of the carboxylic acid in 2-ethylhexanoic acid (typically around 2500-3300 cm⁻¹) would disappear. Concurrently, the sharp C=O stretching vibration of the carboxylic acid (around 1700-1725 cm⁻¹) would be replaced by the characteristic asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) at approximately 1550-1650 cm⁻¹ and 1360-1450 cm⁻¹, respectively. The N-H stretching vibrations of the newly formed ammonium ions would likely appear as a broad band in the 3000-3300 cm⁻¹ region. utexas.edu

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The C-C backbone vibrations of the alkyl chains and the aromatic ring would be prominent. Changes in the vibrational modes of the phenol ring upon deprotonation of the carboxylic acid and protonation of the amine groups could also be monitored. researchgate.net

Table 2: Key Expected Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylate (-COO⁻) | Asymmetric Stretch | 1550-1650 | Weak |

| Symmetric Stretch | 1360-1450 | 1400-1450 | |

| Ammonium (R₃N⁺-H) | N-H Stretch | 3000-3300 (broad) | Weak |

| Aromatic C=C | Stretch | 1450-1600 | 1580-1620 (strong) |

| C-H (Aliphatic) | Stretch | 2850-2960 | 2850-2960 (strong) |

Mass Spectrometry (High-Resolution MS, Tandem MS) for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) of the this compound adduct would be expected to show a molecular ion peak corresponding to the combined molecular formula of the two components, C₂₃H₄₃N₃O₃. However, due to the ionic nature of the adduct, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be more suitable than electron ionization (EI). In ESI-MS, it is likely that the individual components would be observed as protonated or deprotonated species. For instance, 2,4,6-tris[(dimethylamino)methyl]phenol would be detected as [M+H]⁺, and 2-ethylhexanoic acid as [M-H]⁻ in negative ion mode.

Tandem MS (MS/MS) experiments would be crucial for confirming the structure of the individual components. For the 2,4,6-tris[(dimethylamino)methyl]phenol cation, characteristic fragmentation would involve the loss of dimethylamine (B145610) groups. massbank.eunih.gov For the 2-ethylhexanoate (B8288628) anion, fragmentation would likely involve the loss of CO₂ and subsequent cleavages of the alkyl chain. researchgate.netamu.edu.plresearchgate.net

Table 3: Expected Mass Spectrometry Data for the Components of this compound

| Component | Ionization Mode | Expected m/z of Molecular Ion | Key Fragmentation Pathways |

|---|---|---|---|

| 2-Ethylhexanoic Acid | ESI- | 143.1077 ([M-H]⁻) | Loss of CO₂ (m/z 44), cleavage of alkyl chain |

UV-Vis Spectroscopy for Electronic Transitions in Solution

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The this compound adduct is expected to have characteristic UV absorption bands primarily due to the phenolic component. 2,4,6-tris[(dimethylamino)methyl]phenol contains a substituted benzene (B151609) ring, which will exhibit π-π* transitions. The position and intensity of these absorption bands can be influenced by the solvent polarity and the protonation state of the molecule. researchgate.net The 2-ethylhexanoic acid component does not have significant chromophores that absorb in the near-UV or visible range. echemi.com

Upon formation of the adduct, a shift in the absorption maximum (λ_max) of the phenolic component may be observed due to the interaction with the carboxylic acid and the change in the electronic environment of the phenol ring. The study of these shifts can provide further evidence of adduct formation in solution.

Diffraction Techniques for Crystalline and Amorphous States

Diffraction methods are fundamental for determining the atomic and molecular structure of materials.

X-ray Diffraction (Single Crystal, Powder) for Unit Cell and Crystal Structure Determination

In the absence of single crystals, powder X-ray diffraction (PXRD) would be used. PXRD is performed on a microcrystalline sample and produces a characteristic diffraction pattern. This pattern can be used to identify the crystalline phases present in the material and can be used for phase identification and quality control. While generally not providing the same level of detail as single-crystal analysis, PXRD data can, in some cases, be used for structure determination or refinement.

Table 1: Hypothetical Unit Cell Parameters for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 18.2 |

| c (Å) | 12.3 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 2339 |

Note: This table is hypothetical and for illustrative purposes only, as experimental data for this compound is not available.

Electron Diffraction for Microstructural Analysis

Electron diffraction is a technique often used in conjunction with transmission electron microscopy (TEM). It is particularly useful for analyzing very small crystalline regions or for studying materials that are not available as larger single crystals. For a compound like this compound, electron diffraction could provide information on the crystal structure and symmetry of nanocrystalline domains and could be used to identify different crystalline orientations within a polycrystalline sample.

Thermal Analysis Methods for Investigating Phase Transitions and Stability

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature.

Differential Scanning Calorimetry (DSC) for Transition Energies

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the temperatures and enthalpies of phase transitions such as melting, crystallization, and glass transitions. For this compound, a DSC thermogram would reveal its melting point and the energy required to melt the solid, providing insights into the strength of the intermolecular forces.

Table 2: Hypothetical DSC Data for this compound

| Parameter | Value |

|---|---|

| Melting Onset (°C) | 85.2 |

| Melting Peak (°C) | 88.5 |

| Enthalpy of Fusion (J/g) | 75.3 |

Note: This table is hypothetical and for illustrative purposes only, as experimental data for this compound is not available.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to determine the thermal stability of a material and to study its decomposition behavior. A TGA curve for this compound would show the temperature at which the compound begins to decompose and the percentage of mass lost at each decomposition step. This information is crucial for understanding the material's thermal limits.

Table 3: Hypothetical TGA Data for this compound

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) |

|---|---|---|

| 1 | 150 - 250 | 35 |

| 2 | 250 - 400 | 55 |

| Residue at 600°C (%) | 10 |

Note: This table is hypothetical and for illustrative purposes only, as experimental data for this compound is not available.

Microscopic Techniques for Morphological and Surface Analysis

Microscopy techniques are essential for visualizing the morphology and surface features of a material at various length scales. For this compound, techniques such as Scanning Electron Microscopy (SEM) would be used to observe the particle shape, size distribution, and surface topography of the solid material. When combined with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide information about the elemental composition of the sample.

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology of solid materials. unito.it It utilizes a focused beam of electrons to scan the sample's surface, generating signals that reveal information about its topography, composition, and texture. In the pharmaceutical industry, SEM is a standard method for analyzing the solid-state characteristics of active pharmaceutical ingredients (APIs) and excipients. pharmacompass.comthermofisher.com The European Pharmacopoeia lists SEM as a key technique for particle size and shape determination. edqm.eu

For a crystalline powder like Flumazenil, SEM analysis provides critical data on its physical properties, which can influence bulk characteristics such as flowability and dissolution rate. photonics.com While specific research studies detailing the SEM analysis of Flumazenil powder are not widely available in public literature, the technique would be applied to determine key morphological features. The analysis would involve mounting a sample of the Flumazenil powder and capturing images at various magnifications to assess its crystal habit (the external shape of the crystals), particle size distribution, and surface texture. Such an analysis could reveal if the particles are, for example, spherical, needle-like, or irregular, and whether their surfaces are smooth or rough. rsc.orgresearchgate.net

| Parameter | Description | Typical Finding for Pharmaceutical Powders |

| Crystal Habit | The characteristic external shape of a crystal. | Can range from equant (cubic, spherical) to acicular (needle-like) or tabular (plate-like). |

| Particle Size | The dimensions of individual particles. | Typically measured as a distribution, e.g., D10, D50, D90 values. |

| Surface Texture | The smoothness or roughness of the particle surfaces. | Surfaces can be smooth, cracked, or porous, affecting dissolution and stability. |

| Aggregation | The extent to which particles clump together. | Particles may exist as individual crystals or as agglomerates, impacting powder flow. |

| A summary of typical morphological data obtainable through SEM analysis for a crystalline pharmaceutical powder like Flumazenil. |

Transmission Electron Microscopy (TEM) for Nanoscale Structure

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of a material's internal or nanoscale structure. thermofisher.com In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. An image is formed from the electrons that are transmitted, providing detailed information down to the atomic level.

While TEM is not commonly used for the primary structural elucidation of small organic molecules like Flumazenil, a specialized form of this technique, cryogenic electron microscopy (cryo-EM), has been pivotal in understanding Flumazenil's mechanism of action at a molecular level. Cryo-EM has been used to determine the high-resolution structure of the human synaptic GABAA receptor—the biological target of Flumazenil—while in a complex with Flumazenil itself. nih.gov

In these landmark studies, researchers were able to visualize the precise binding pocket of Flumazenil at the interface between the α1 and γ2 subunits of the GABAA receptor. nih.govresearchgate.net This structural data revealed the specific amino acid residues that interact with the Flumazenil molecule, providing a definitive template for understanding its role as a competitive antagonist to benzodiazepines like diazepam. nih.govresearchgate.net This application of cryo-EM, while focused on a biological macromolecule in complex with the drug, represents the most significant contribution of transmission electron microscopy to the structural understanding of Flumazenil.

| Interacting Subunit | Amino Acid Residue | Type of Interaction | Reference |

| α1 | Histidine (H101) | Key binding residue | nih.gov |

| α1 | Tyrosine (Y159) | Hydrophobic interaction | nih.gov |

| α1 | Glycine (G200) | Contact point | nih.gov |

| α1 | Threonine (T206) | Contact point | nih.gov |

| α1 | Tyrosine (Y209) | Hydrophobic interaction | nih.gov |

| γ2 | Phenylalanine (F77) | Hydrophobic interaction | nih.gov |

| γ2 | Methionine (M130) | Contact point | nih.gov |

| Key amino acid residues in the GABAA receptor that form the binding site for Flumazenil, as determined by cryo-EM studies. |

Computational Data Interpretation and Spectral Assignment Methodologies

Computational methods are essential for interpreting complex analytical data and for predicting the properties and interactions of molecules like Flumazenil. These in silico approaches complement experimental data, enabling detailed structural confirmation and the analysis of dynamic processes.

Mass Spectrometry (MS) and NMR Spectroscopy

The structural integrity and purity of Flumazenil are often assessed using a combination of liquid chromatography, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Computational analysis of the resulting data is crucial for structure confirmation and impurity identification.

In recent studies, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) has been employed to identify degradation products of Flumazenil under various stress conditions. nih.gov The interpretation of the mass spectra involves assigning molecular formulas to parent and fragment ions. For Flumazenil (C₁₅H₁₄FN₃O₃, molecular weight 303.29 g/mol ), the protonated molecule [M+H]⁺ is observed at an m/z of 304. daicelpharmastandards.compreprints.org Tandem MS (MS/MS) experiments generate characteristic fragment ions that serve as a structural fingerprint. preprints.orgmdpi.com The structures of these fragments and any detected impurities are then proposed based on their exact mass and fragmentation patterns, and subsequently confirmed by synthesizing the proposed compounds and analyzing them with NMR. nih.gov

| Ion | m/z (Daltons) | Proposed Identity | Reference |

| [M+H]⁺ | 304 | Protonated Flumazenil | preprints.org |

| Fragment 1 | 276 | Loss of C₂H₄ (ethylene) | preprints.org |

| Fragment 2 | 258 | Loss of C₂H₅O (ethoxy group) | preprints.org |

| Fragment 3 | 229 | Further fragmentation | preprints.org |

| Characteristic mass-to-charge (m/z) ratios for Flumazenil and its major fragments observed in tandem mass spectrometry. |

Computational Analysis of PET Data

Flumazenil is widely used as a radiotracer ([¹¹C]Flumazenil) in Positron Emission Tomography (PET) to map the density of GABAA receptors in the brain. turkupetcentre.net The interpretation of the dynamic data from these PET studies relies heavily on computational modeling, particularly spectral analysis (SA). turkupetcentre.netresearchgate.net

Spectral analysis is a mathematical technique applied to the time-activity curves (TACs) obtained from different brain regions during a PET scan. It decomposes the complex TAC into a series of exponential functions, each corresponding to a kinetically distinct component. turkupetcentre.net This method avoids the need to pre-specify a rigid compartmental model and can produce parametric images of key outcome measures, such as the total volume of distribution (Vₜ). The Vₜ reflects the equilibrium ratio of the tracer concentration in tissue to that in plasma and is directly related to the density of available receptors. turkupetcentre.netresearchgate.net This computational approach has been fundamental in quantifying changes in GABAA receptors in various neurological and psychiatric disorders.

Chemical Reactivity and Transformation Pathways

Degradation Mechanisms Under Controlled Environmental Stimuli

The degradation of 2,4,6-Tris(dimethylaminomethyl)phenol (B167129) can be initiated by various environmental factors, including light, water, and oxidative species.

Specific studies detailing the photolytic degradation pathways and quantum yields for 2,4,6-Tris(dimethylaminomethyl)phenol are not extensively available in public literature. However, the degradation process can be inferred from the behavior of the general class of phenols. Phenolic compounds are known to react in sunlit natural waters through indirect photo-oxidation with photochemically generated reactive species like hydroxyl radicals (•OH) and peroxyl radicals. The estimated half-life for the reaction of unsubstituted phenol (B47542) with hydroxyl radicals is approximately 100 hours, while the reaction with peroxyl radicals is faster, with a half-life of about 19.2 hours of sunlight. mdpi.com

The degradation pathway is likely initiated by the abstraction of the hydrogen atom from the phenolic hydroxyl group or by the addition of a hydroxyl radical to the aromatic ring, which is activated by the electron-donating hydroxyl and dimethylaminomethyl groups. This would lead to the formation of phenoxyl radicals and various hydroxylated intermediates, which are then susceptible to further oxidation and ring cleavage. Although phenol itself does not absorb light at wavelengths greater than 290 nm, the presence of photosensitizers in the environment facilitates these indirect degradation reactions. mdpi.com

Under normal ambient storage conditions, 2,4,6-Tris(dimethylaminomethyl)phenol is considered a stable compound. carlroth.com Its reactivity with water is low, and it is not prone to rapid hydrolysis on its own.

However, its stability is significantly different when incorporated into a polymer matrix, such as in cured epoxy resins. Polymers containing ester groups, which are formed when this compound is used to catalyze the curing of epoxy-anhydride systems, can undergo hydrolytic chemical degradation. skb.selibretexts.org This process involves the reaction of water with the ester linkages within the polymer network, leading to scission of the polymer chains. libretexts.org This susceptibility to hydrolysis is utilized in the development of recyclable thermosets. For instance, epoxy-anhydride resins cured using 2,4,6-Tris(dimethylaminomethyl)phenol as a catalyst can be degraded and dissolved by participating in transesterification reactions with ethylene (B1197577) glycol at elevated temperatures (below 200°C) or hydrolyzed using a phosphotungstic acid aqueous solution. skb.se The rate of this degradation is dependent on factors such as temperature and the presence of catalysts. skb.selibretexts.org

The phenolic structure of 2,4,6-Tris(dimethylaminomethyl)phenol makes it susceptible to attack by strong oxidizing agents like ozone (O₃) and hydroxyl radicals generated during Fenton processes.

Ozonolysis: The ozonolysis of phenols in aqueous solution is a complex process that can proceed through several pathways. mdpi.com The reaction can be initiated by an electrophilic attack of ozone on the activated aromatic ring, leading to the formation of a primary ozonide and subsequent ring cleavage, consistent with the Criegee mechanism. mdpi.commsu.ru Another proposed pathway involves an initial electron transfer from the phenolate (B1203915) ion to ozone, generating a phenoxyl radical and an ozonide radical (O₃•⁻). mdpi.com The ozonide radical can then decompose to form highly reactive hydroxyl radicals (•OH), which further attack the phenol. mdpi.com

For substituted phenols like 2,4,6-Tris(dimethylaminomethyl)phenol, the electron-donating nature of the hydroxyl and aminomethyl groups strongly activates the ring towards electrophilic attack. The degradation proceeds through the formation of hydroxylated intermediates like catechols and hydroquinones, which are then rapidly oxidized to their corresponding p-benzoquinones and other cyclic ketones. mdpi.comnih.gov Continued ozonation leads to the cleavage of the aromatic ring, yielding smaller, short-chain carboxylic acids such as cis,cis-muconic acid, maleic acid, oxalic acid, and formic acid. nih.govresearchgate.net

Fenton Processes: In a Fenton reaction, hydroxyl radicals (•OH) are generated from the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺). nih.govresearchgate.net These hydroxyl radicals are powerful, non-selective oxidizing agents that readily attack the electron-rich aromatic ring of 2,4,6-Tris(dimethylaminomethyl)phenol. polymerinnovationblog.com The oxidation pathway is similar to that of ozonolysis, beginning with the hydroxylation of the benzene (B151609) ring to form dihydroxybenzene intermediates (e.g., catechol, hydroquinone). researchgate.net These intermediates are subsequently oxidized to benzoquinones. nih.govresearchgate.net Further oxidation results in the opening of the aromatic ring and its breakdown into various short-chain carboxylic acids, with the ultimate end products being carbon dioxide and water upon complete mineralization. researchgate.net The presence of ferric ions (Fe³⁺) generated during the reaction can also lead to the formation of colored iron-catechol complexes. nih.gov

Interactions with Representative Chemical Species and Matrices

The dual functionality of 2,4,6-Tris(dimethylaminomethyl)phenol—containing both Lewis base amine groups and an acidic phenolic hydroxyl group—drives its significant interactions in chemical systems.

2,4,6-Tris(dimethylaminomethyl)phenol is widely used as a catalyst and accelerator for the curing of epoxy resins with various hardeners, including anhydrides and amines. skb.sepolymerinnovationblog.comresearchgate.net Its function is to reduce the curing temperature and significantly shorten the cure time. skb.seresearchgate.net

In epoxy-anhydride systems , several catalytic mechanisms are proposed. skb.sepolymerinnovationblog.com

The tertiary amine groups can directly attack the anhydride (B1165640) ring, opening it to form a carboxylate anion. This anion then reacts with an epoxy group, initiating a chain-propagation reaction. skb.se

The phenolic hydroxyl group can open the anhydride ring to form a carboxylic acid, which in turn reacts with an epoxy group, generating a new hydroxyl group that continues the cycle. skb.se

A complex may form between the tertiary amine, the hydroxyl group, and the anhydride, which enhances the reactivity between the epoxy and anhydride groups. skb.se

In epoxy-amine systems , the compound acts as an accelerator. The tertiary amine groups and the phenolic hydroxyl group promote the reaction between the primary/secondary amines of the hardener and the epoxy groups of the resin. researchgate.net This acceleration allows for a reduction in the full cure time; for example, adding just 3 parts of the accelerator to a polyamidoamine formulation can reduce the cure time from over 30 minutes to just 12 minutes. researchgate.net

The table below summarizes the effect of 2,4,6-Tris(dimethylaminomethyl)phenol on a typical epoxy curing process.

The presence of three nitrogen atoms from the dimethylaminomethyl groups and one oxygen atom from the phenolic group makes 2,4,6-Tris(dimethylaminomethyl)phenol a potent chelating agent capable of forming stable complexes with a variety of metal ions. This behavior has been studied with singly, doubly, and triply charged metal ions.

Research has demonstrated the formation and isolation of crystalline complexes with several p-block, d-block, and f-block metals. The complexation processes have been investigated using methods such as spectrophotometry and potentiometry to determine the composition of the complexes and calculate their stability constants in solution. This chelating ability is relevant in applications ranging from catalysis to the potential for creating functional materials. msu.ru

The table below lists the metal ions that have been studied for their complexation behavior with 2,4,6-Tris(dimethylaminomethyl)phenol.

Environmental Fate, Behavior, and Ecotoxicological Considerations

Environmental Distribution and Partitioning Studies

The environmental distribution of N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide is governed by its physicochemical properties, which dictate its movement and partitioning between soil, water, and air.

Soil Adsorption and Desorption Characteristics

The mobility of N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide in the terrestrial environment is largely influenced by its interaction with soil particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of this behavior. Studies have reported a range of Koc values, suggesting that its mobility is dependent on the soil composition, particularly the organic matter content. amazonaws.comnih.gov

Based on reported Koc values, the compound is expected to have low to slight mobility in soil. nih.govbushman-repellent.com In soils with low organic content, such as sand, it may exhibit greater mobility, while in soils rich in clay and organic matter, it is expected to be relatively immobile. orst.eduamazonaws.com This binding to soil particles can reduce its availability for transport into groundwater but increases its persistence in the soil column.

| Parameter | Value | Mobility Classification | Source |

| Koc | 636 (in sand) | Low to Moderate | amazonaws.com |

| Koc | 3,106 (in clay) | Slight | amazonaws.comamazonaws.com |

| Koc (used in drinking water risk assessment) | 899 | Moderate | amazonaws.com |

| This table presents the soil adsorption and desorption characteristics of N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide. |

Aquatic Mobility and Sediment Partitioning

When released into aquatic environments, N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide is expected to partition from the water column to suspended solids and sediment due to its moderate to high potential for adsorption. orst.edunih.gov The compound is moderately soluble in water. orst.edu It is considered stable to hydrolysis under typical environmental pH conditions (pH 5 to 9), indicating that this is not a significant degradation pathway in water. nih.govbushman-repellent.combushman-repellent.com Its tendency to adsorb to sediment can lead to its accumulation in benthic environments.

Volatilization Potential from Environmental Surfaces

The potential for N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide to volatilize from environmental surfaces is considered low. This is based on its low vapor pressure and a low Henry's Law constant. regulations.govnih.gov Volatilization from moist soil and water surfaces is not expected to be a significant fate process. nih.gov While it is considered semi-volatile, its propensity to move from water to the atmosphere is minimal. regulations.gov However, when liquid products containing the compound dry on surfaces, it has a moderate ability to move into the air as a vapor. orst.edu In the atmosphere, it is expected to exist in both vapor and particulate phases and is degraded relatively quickly by reacting with ozone and hydroxyl radicals, with an estimated atmospheric half-life of less than two hours. orst.edunih.govepa.gov

| Parameter | Value | Significance | Source |

| Vapor Pressure | 1.8 x 10⁻⁵ mm Hg at 25°C | Indicates low volatility | nih.gov |

| Henry's Law Constant | 2.8 x 10⁻⁷ atm-cu m/mole | Suggests low potential to volatilize from water | regulations.govnih.govpublications.gc.ca |

| Atmospheric Half-life | ~1.4 - 3.9 hours | Rapid degradation in the atmosphere | regulations.govnih.gov |

| This table outlines the volatilization potential of N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide from environmental surfaces. |

Biodegradation Pathways and Microbial Transformation Studies

The persistence of N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide in the environment is significantly influenced by its susceptibility to microbial degradation.

Aerobic and Anaerobic Degradation in Environmental Compartments

Biodegradation of N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide is reported to be a very slow process in both soil and aquatic environments. orst.edu The primary route of transformation in soil is microbial degradation. publications.gc.ca Under aerobic conditions in soil, the compound has a long half-life, estimated to be around 341 days. orst.edunih.govamazonaws.com This indicates a high potential for persistence in the terrestrial environment. Similarly, it is not expected to biodegrade readily in water. bushman-repellent.combushman-repellent.com Anaerobic soil metabolism is also slow, with a reported half-life of 211 days. regulations.gov

| Environment | Condition | Half-life | Source |

| Soil | Aerobic | 341 days | orst.edunih.govamazonaws.com |

| Soil | Anaerobic | 211 days | regulations.gov |

| Water | Aerobic | Not expected to biodegrade readily | bushman-repellent.combushman-repellent.com |

| This table summarizes the biodegradation half-life of N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide in different environmental compartments. |

Identification of Biodegradation Metabolites

While it is established that N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide undergoes slow biodegradation, detailed information on the specific metabolic pathways and the identity of the resulting degradation products in the environment is not extensively documented in publicly available scientific literature. One study noted the presence of a major, unidentified degradate in an aerobic soil metabolism study, along with numerous unidentified minor degradates. regulations.gov In rat metabolism studies, which may provide some insight into potential environmental breakdown, two major metabolites were identified, formed by oxidation of the norbornene double bond and oxidation of the N-ethylhexyl side chain. nih.gov However, further research is needed to confirm the environmental relevance of these pathways and to identify the full range of biodegradation metabolites.

Microbial Community Dynamics in Response to the Complex

2-Ethylhexanoic Acid (2-EHA):

2-EHA is known to be biodegradable, with soil microbes capable of oxidizing it. canada.ca Studies have shown that it can be rapidly utilized by bacterial cultures from waste disposal sites. canada.ca For instance, an enrichment sediment consortium from the Pearl River in China demonstrated a biodegradation rate constant of 6.3 x 10⁻³ mmol/hr, which corresponds to a half-life of about 5 days. chemicalbook.com The degradation process can yield metabolites such as butanoic acid and ethanoic acid. chemicalbook.com However, some research suggests that while 2-EHA can be degraded, its branched structure may make it less readily degradable than other compounds. canada.ca Furthermore, some studies indicate that metabolites of plasticizers, including 2-EHA, can resist further degradation. nih.gov One study noted that while many microorganisms can produce 2-ethylhexanol and subsequently oxidize it to 2-EHA, the acid itself was not biodegraded by Mycobacterium austroafricanum and is considered toxic to most bacteria. nih.govnih.gov

2,4,6-Tris[(dimethylamino)methyl]phenol:

Information regarding the specific effects of 2,4,6-tris[(dimethylamino)methyl]phenol on microbial community dynamics is sparse. As a phenolic compound and an amine, it possesses chemical properties that can be disruptive to microorganisms. Phenolic compounds, in general, can have toxic effects on a wide range of bacteria. The amine groups contribute to its basicity, which could alter the pH of the immediate environment, thereby affecting microbial growth and community composition. It is known to be harmful to aquatic life, which would include microbial populations. carlroth.com

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

The potential for Einecs 257-154-9 to bioaccumulate is assessed by examining its individual components.

2-Ethylhexanoic Acid (2-EHA):

2-EHA has a low potential to accumulate in the lipid tissues of organisms. canada.casangon.com This is supported by a low n-octanol/water partition coefficient (log Kow) of 2.64 to 2.7, which suggests it does not significantly accumulate in organisms. env.go.jpresearchgate.net Studies on rats and mice have demonstrated rapid elimination of 2-EHA following administration. canada.ca After intraperitoneal administration of radiolabelled 2-EHA, the radioactivity detected in the blood, liver, and kidney was cleared quickly. canada.ca Similarly, in humans exposed via dermal and inhalation routes, rapid elimination has been reported. canada.ca Studies on the hydrolysis products of other chemicals, such as bis(2-ethylhexyl) adipate (B1204190) (DEHA), show that the resulting 2-EHA is rapidly cleared from tissues. europa.eueuropa.eu For instance, in humans, the plasma elimination half-life of 2-EHA was found to be approximately 1.7 hours. ca.gov

2,4,6-Tris[(dimethylamino)methyl]phenol:

Specific data on the uptake and elimination kinetics of this compound are limited. However, an estimated bioconcentration factor (BCF) of 3 was calculated for fish, using an estimated log Kow of 0.77. sangon.com This low BCF value suggests that the substance is not expected to bioaccumulate significantly in aquatic organisms. The compound is not considered to be Persistent, Bioaccumulative, and Toxic (PBT). rs-online.com

Detailed studies on the trophic transfer of this compound or its individual components are not widely available in the reviewed literature. However, based on the low bioaccumulation potential of both 2-EHA and 2,4,6-tris[(dimethylamino)methyl]phenol, the potential for significant trophic transfer and biomagnification in food webs is expected to be low. For a substance to move up the food chain, it generally needs to be persistent in the environment and bioaccumulate in organisms at lower trophic levels. Since both components are either readily biodegradable (2-EHA) or have a low estimated BCF (2,4,6-tris[(dimethylamino)methyl]phenol), their concentration is unlikely to increase at higher trophic levels.

Ecotoxicological Endpoints in Environmental Organisms

The ecotoxicity of this compound is inferred from the toxicological data of its components on various environmental organisms.

2-Ethylhexanoic Acid (2-EHA):

2-EHA is considered to be moderately toxic to aquatic organisms. canada.ca The substance is generally classified as not hazardous to the aquatic environment, with a low expectation of long-term effects. europa.eucarlroth.com It is important to note that the acidity of 2-EHA can lower the pH of test solutions, which may influence toxicity results. europa.eu

| Organism | Test Duration | Endpoint | Value (mg/L) | Reference |

| Daphnia magna (Water Flea) | 48 hours | EC50 (Immobilisation) | 910 | chemicalbook.com |

| Daphnia magna (Water Flea) | 48 hours | EC50 | 913 | europa.eutcichemicals.com |

| Aquatic Invertebrates | 21 days | EC50 (Chronic) | 43.1 | carlroth.com |

| Aquatic Invertebrates | 21 days | NOEC (Chronic) | 18 | carlroth.com |

| Oryzias latipes (Medaka Fish) | 96 hours | LC50 | > 100 | chemicalbook.comeuropa.eu |

| Fish | 96 hours | LC50 | > 100 | carlroth.com |

| Xenopus laevis (African Clawed Frog) | 96 hours | LC50 | 645.5 | env.go.jp |

2,4,6-Tris[(dimethylamino)methyl]phenol:

This compound is classified as harmful to aquatic life with long-lasting effects. carlroth.comcarboline.com It is corrosive and can cause severe skin burns and eye damage. carlroth.com

| Organism | Test Duration | Endpoint | Value (mg/L) | Reference |

| Cyprinus carpio (Carp) | 96 hours | LC50 | 175 | sangon.com |

| Palaemonetes vulgaris (Grass Shrimp) | 96 hours | LC50 | 718 | sangon.com |

2-Ethylhexanoic Acid (2-EHA):

Data on the phytotoxicity of 2-EHA is primarily available for algae.

| Organism | Test Duration | Endpoint | Value (mg/L) | Reference |

| Desmodesmus subspicatus (Green Algae) | 72 hours | EC50 (Growth Inhibition) | 49.3 | chemicalbook.com |

| Pseudokirchneriella subcapitata (Green Algae) | 72 hours | EC50 | 485.1 | carlroth.comtcichemicals.com |

| Pseudokirchneriella subcapitata (Green Algae) | 72 hours | NOEC | 130 | tcichemicals.com |

| Raphidocelis subcapitata (Green Algae) | 72 hours | EC50 (Growth Inhibition) | 430 | env.go.jp |

2,4,6-Tris[(dimethylamino)methyl]phenol:

Specific phytotoxicity data for this compound is limited. However, as a phenolic compound, it has the potential to be phytotoxic. Studies on other phenolic compounds have demonstrated inhibitory effects on the germination and growth of various plant species. mdpi.com General classifications indicate that it is harmful to aquatic life, which would include aquatic plants. carlroth.com

| Organism | Test Duration | Endpoint | Value (mg/L) | Reference |

| Desmodesmus subspicatus (Green Algae) | 72 hours | EC50 | 84 | sangon.com |

Effects on Soil Microorganisms and Nutrient Cycling

The introduction of plasticizers into terrestrial ecosystems raises concerns about their impact on soil health, particularly on microbial communities that are fundamental to soil fertility and function. The compound with EINECS number 257-154-9, Di(2-ethylhexyl) terephthalate (B1205515) (DEHT), also known as Dioctyl terephthalate (DOTP), is an alternative, non-phthalate plasticizer. While research is ongoing, initial studies have begun to explore its effects on microorganisms.

However, other research indicates clear ecotoxicological effects. For instance, DEHP contamination at concentrations above 20 mg/kg was shown to negatively impact microbial biomass carbon (MBC) and reduce the diversity of the microbial community in Mollisols. epa.gov Such exposure can shift the community structure, favoring bacteria with potential resistance or degradation capabilities, such as Pseudomonas and Sphingopyxis, while reducing the abundance of sensitive genera like Tumibacillus. epa.govresearchgate.net The impact of DEHP can also be modulated by soil properties; its effects on bacterial community structure were observed to be greater in acidic soils, which may be linked to the accumulation of its metabolite, mono(2-ethylhexyl) phthalate (B1215562) (MEHP). researchgate.net

Interactive Data Table: Summary of Research Findings on DEHP Effects on Soil Microbes

| Study Focus | Compound | Concentration | Observed Effect on Soil Microorganisms | Reference |

| Structural & Functional Diversity | DEHP | 0.1 - 100 mg/g | No significant impact on total culturable bacteria, structural diversity, or functional diversity. Attributed to low bioavailability. | researchgate.netoup.com |

| Microbial Biomass & Diversity | DEHP | >20 mg/kg | Negative correlation with Microbial Biomass Carbon (MBC), Shannon (H), and richness (S) indices. | epa.gov |

| Community Structure | DEHP | Not specified | Enriched for potential degraders (Nocardioides, Ramlibacter); reduced sensitive bacteria (Tumibacillus). | researchgate.net |

| Rhizosphere Microbes | DEHP | Not specified | Reduced microbial quantity and shifted community structure in the plant rhizosphere. | nih.gov |

| Microbial Biofilms | DOTP | >5% v/v | Compromised survival ability of Rhodococcus ruber. | nih.gov |

| Composting | DOTP | High | Did not hinder the evolution of the bacterial community; Firmicutes dominated. | researchgate.net |

Environmental Risk Assessment Methodologies and Predictive Modeling (Academic Approaches)

The environmental risk assessment (ERA) of chemical substances like Di(2-ethylhexyl) terephthalate is a structured, scientific process designed to evaluate the potential for adverse effects on the environment. Academic approaches to ERA rely on a combination of measured data and predictive modeling to characterize risk.

A cornerstone of ERA is the calculation of a Risk Quotient (RQ). This is typically derived by comparing an exposure concentration with a toxicity threshold. numberanalytics.compeerj.com The exposure is represented by either the Predicted Environmental Concentration (PEC), estimated through modeling, or the Measured Environmental Concentration (MEC), determined from environmental sampling. The toxicity threshold is the Predicted No-Effect Concentration (PNEC), which is the concentration below which adverse effects are unlikely to occur.

RQ = PEC / PNEC or MEC / PNEC

An RQ value greater than 1 indicates a potential risk to the environment, prompting further investigation or risk management measures. Comprehensive risk assessments, such as the one conducted by the European Union for DEHP, evaluate multiple environmental compartments (water, soil, sediment) and exposure scenarios across the chemical's life cycle. europa.eu Such assessments for DEHP have concluded there is a concern for terrestrial ecosystems, particularly from the processing of polymers and the application of contaminated sewage sludge to agricultural land. peerj.comeuropa.eu

Given that experimental data can be costly and time-consuming to generate, particularly for alternative or emerging compounds like DEHT, predictive modeling plays a crucial role in modern risk assessment. nih.govacs.org

Predictive Modeling in Environmental Risk Assessment:

Fate and Transport Models: These models simulate how a chemical moves and persists in the environment. They include various types, such as Multimedia Compartmental Models (MCMs) that divide the environment into well-mixed boxes (air, water, soil, sediment) and estimate the chemical's distribution. mdpi.com More complex mechanistic models can predict transport based on factors like water solubility, soil adsorption, and degradation rates. researchgate.net For plasticizers, these models are essential for estimating the PEC in different environmental compartments.

Release and Degradation Kinetic Models: A key aspect of plasticizer risk is their rate of release from the polymer matrix. Studies on DEHP have shown that its release from agricultural films can be described using a first-order kinetic model. acs.org Similarly, understanding the biodegradation rate is critical. For DOTP, the degradation during composting was found to be highest during the thermophilic phase, indicating temperature and microbial activity are key factors. researchgate.net These kinetic models provide vital inputs for fate and transport simulations.

Quantitative Structure-Activity Relationship (QSAR) Models: QSARs are in silico methods that predict the properties and toxicity of a chemical based on its molecular structure. nih.govacs.org By comparing a new compound to a library of existing chemicals with known toxicities, QSARs can estimate its potential for harm. These models are invaluable for screening new or alternative chemicals like DEHT, for which extensive toxicological data may not yet exist, and for prioritizing them for further testing. acs.org Machine learning algorithms are increasingly being used to develop more sophisticated and accurate QSAR models. acs.org

Interactive Data Table: Overview of Predictive Modeling Approaches for Plasticizers

| Model Type | Application in Risk Assessment | Purpose | Example/Relevance | Reference |

| Environmental Fate Models (e.g., MCMs, EUSES) | Exposure Assessment | Predicts the distribution and concentration (PEC) of a chemical in environmental compartments (soil, water, air). | The EUSES model was used to assess the risk of DEHP from landfill leachate to soil and water. | peerj.commdpi.com |

| Kinetic Models | Exposure & Fate Assessment | Describes the rate of release from products (e.g., plastic film) and the rate of environmental degradation. | DEHP release from agricultural film fits a first-order kinetic model. DOTP degradation is fastest in the thermophilic phase of composting. | researchgate.netacs.org |

| QSAR / Machine Learning Models | Hazard Assessment | Predicts toxicity (e.g., to soil organisms) based on chemical structure, filling data gaps for new or alternative compounds. | Used to predict reproductive toxicity of compounds to earthworms, a key soil indicator species. | acs.orgacs.org |

| Mechanistic Transport Models | Exposure Assessment | Simulates detailed movement processes, such as sorption to soil particles, volatilization, and leaching. | Models have been developed to predict phthalate transport in indoor dust, with principles applicable to soil systems. | researchgate.net |

These academic and computational approaches form a critical framework for evaluating the environmental safety of plasticizers like this compound, enabling a proactive approach to chemical management and environmental protection.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the separation and analysis of the components of Einecs 257-154-9 from various sample matrices. These methods provide the necessary resolving power to distinguish the analytes from potentially interfering substances.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV-Vis, PDA, MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For the components of this compound, reversed-phase HPLC is a common approach.

2-Ethylhexanoic Acid: The analysis of 2-ethylhexanoic acid can be performed using HPLC with ultraviolet (UV) detection, typically at lower wavelengths around 210 nm, where the carboxylic acid group absorbs. However, due to its limited chromophore, derivatization is often employed to enhance detection sensitivity.

2,4,6-Tris((dimethylamino)methyl)phenol: This component, being a phenolic compound with aromaticity, exhibits stronger UV absorbance, making it more amenable to direct HPLC-UV analysis. A photodiode array (PDA) detector can be used to obtain the full UV spectrum of the analyte, which aids in its identification.

A study on the related compound, fludioxonil (B1672872), which is also a fungicide, highlights the use of HPLC with UV detection at 268 nm for its determination in various fruit samples. fao.orgfao.org While not directly applicable to this compound, this demonstrates a common approach for similar types of compounds. For instance, a method for fludioxonil and cyprodinil (B131803) in lettuce utilized a C18 column with a mobile phase of 0.5% acetic acid in acetonitrile (B52724) and water (60:40, v/v) and detection at 254 nm. cabidigitallibrary.org Another HPLC method for the same analytes in a fungicide formulation used a C18 column with an isocratic elution of acetonitrile and water (70:30, v/v) and UV detection at 220 nm and 270 nm. ukim.mk

| Parameter | 2-Ethylhexanoic Acid | 2,4,6-Tris((dimethylamino)methyl)phenol |

| Column | C18, Phenyl | C18, Amino |

| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., phosphoric or formic acid) | Acetonitrile/Water with buffer |

| Detection | UV (low wavelength, e.g., 210 nm), PDA, MS | UV (e.g., 270 nm), PDA, MS, Fluorescence |

| Derivatization | Often required for enhanced UV detection | Generally not required |

This table presents typical starting conditions for method development and may require optimization for specific applications.

Gas Chromatography (GC) for Volatile Components and Derivatives

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. 2-Ethylhexanoic acid is volatile enough for GC analysis, often after esterification to a more volatile derivative, such as its methyl or ethyl ester, to improve peak shape and sensitivity. The analysis is typically performed using a flame ionization detector (FID) or a mass spectrometer (MS).

The phenolic component, 2,4,6-tris((dimethylamino)methyl)phenol, has a higher boiling point and may require derivatization, such as silylation, to increase its volatility and thermal stability for GC analysis.

Research on the fungicide fludioxonil has shown that it can be determined by GC with a nitrogen-phosphorus detector (NPD) or by GC-MS. oup.comnih.gov In one method for analyzing fludioxonil in blueberries, a polydimethylsiloxane (B3030410) (PDMS) solid-phase microextraction (SPME) fiber was used for sample preparation, followed by GC-NPD analysis. tandfonline.com The oven temperature program started at 80°C, ramped to 260°C, and then to 280°C. tandfonline.com

Ion Chromatography for Ionic Constituents

Ion chromatography (IC) is a specialized form of liquid chromatography used for the separation and analysis of ionic species. This technique could be particularly useful for the analysis of the 2-ethylhexanoate (B8288628) anion after dissociation of the parent compound in a suitable solvent. The separation is typically achieved on an ion-exchange column, and detection is often by conductivity. The tertiary amine groups on the phenolic component can also be protonated, allowing for analysis by cation exchange chromatography.

Advanced Mass Spectrometry Approaches for Trace Analysis

Mass spectrometry (MS), especially when coupled with a chromatographic separation technique, provides high sensitivity and selectivity, making it ideal for trace-level analysis and structural confirmation.

LC-MS/MS for Sensitive Detection and Structural Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the quantification of trace levels of organic compounds in complex matrices. For this compound, LC-MS/MS can be used to analyze the intact adduct or its individual components. Electrospray ionization (ESI) is a common ionization technique for such analyses. The 2-ethylhexanoic acid component would likely be detected in negative ion mode, while the 2,4,6-tris((dimethylamino)methyl)phenol, with its basic amine groups, would be readily detected in positive ion mode.